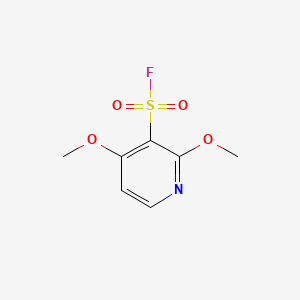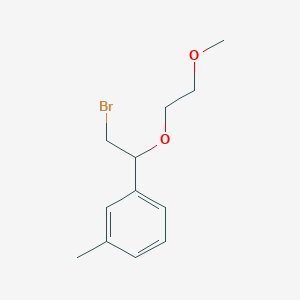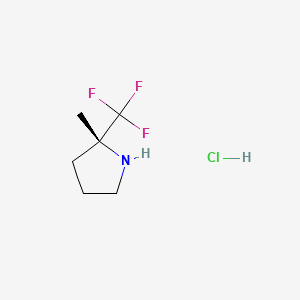
4-(Aminomethyl)-3-ethylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-ethylheptan-3-ol is an organic compound with a unique structure that includes an aminomethyl group, an ethyl group, and a hydroxyl group attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-ethylheptan-3-ol with formaldehyde and ammonia in the presence of a catalyst. This Mannich reaction forms the aminomethyl group on the heptane backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors with precise temperature and pressure control, and the product is purified through distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3-ethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Aminomethyl)-3-ethylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials .
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-ethylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)fluorescein
- 4-(Aminomethyl)indole
Uniqueness
Compared to these similar compounds, 4-(Aminomethyl)-3-ethylheptan-3-ol has a unique heptane backbone with an ethyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-ethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-9(8-11)10(12,5-2)6-3/h9,12H,4-8,11H2,1-3H3 |
Clé InChI |
JEGARUQDXNNPPO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(CC)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)







